Cas no 2227886-69-1 ((2S)-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-amine)

(2S)-1-{Pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine is a chiral amine derivative featuring a pyrazolo[1,5-a]pyrimidine scaffold, a structure of interest in medicinal chemistry due to its potential as a pharmacophore. The (2S)-configuration confers stereoselectivity, which may enhance binding affinity in biological systems. This compound is valuable for research applications, particularly in the development of small-molecule inhibitors or modulators targeting enzymes or receptors. Its pyrazolo[1,5-a]pyrimidine core offers versatility for further functionalization, enabling structure-activity relationship studies. The amine moiety provides a handle for derivatization, facilitating the synthesis of analogs with tailored properties. This compound is suited for exploratory studies in drug discovery and biochemical research.
(2S)-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-amine structure
2227886-69-1 structure
Product name:(2S)-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-amine
CAS No:2227886-69-1
MF:C9H12N4
MW:176.21838092804
CID:5965572
PubChem ID:165694201

(2S)-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-amine
    • (2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
    • 2227886-69-1
    • EN300-1745551
    • Inchi: 1S/C9H12N4/c1-7(10)5-8-6-9-11-3-2-4-13(9)12-8/h2-4,6-7H,5,10H2,1H3/t7-/m0/s1
    • InChI Key: MELOWVMDJVJLRX-ZETCQYMHSA-N
    • SMILES: N12C=CC=NC1=CC(C[C@H](C)N)=N2

Computed Properties

  • Exact Mass: 176.106196400g/mol
  • Monoisotopic Mass: 176.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 56.2Ų

(2S)-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1745551-0.25g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
0.25g
$2110.0 2023-09-20
Enamine
EN300-1745551-2.5g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
2.5g
$4495.0 2023-09-20
Enamine
EN300-1745551-5.0g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
5g
$6650.0 2023-06-03
Enamine
EN300-1745551-1g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
1g
$2294.0 2023-09-20
Enamine
EN300-1745551-1.0g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
1g
$2294.0 2023-06-03
Enamine
EN300-1745551-0.1g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
0.1g
$2019.0 2023-09-20
Enamine
EN300-1745551-0.5g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
0.5g
$2202.0 2023-09-20
Enamine
EN300-1745551-10g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
10g
$9859.0 2023-09-20
Enamine
EN300-1745551-0.05g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
0.05g
$1927.0 2023-09-20
Enamine
EN300-1745551-10.0g
(2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine
2227886-69-1
10g
$9859.0 2023-06-03

Additional information on (2S)-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-amine

Research Brief on (2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine (CAS: 2227886-69-1): Recent Advances and Therapeutic Potential

The compound (2S)-1-{pyrazolo[1,5-a]pyrimidin-2-yl}propan-2-amine (CAS: 2227886-69-1) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel central nervous system (CNS) therapeutics. Recent studies published in Q2 2023 highlight its structural uniqueness as a pyrazolopyrimidine derivative with chiral specificity, demonstrating enhanced blood-brain barrier permeability compared to earlier generations of similar compounds. The (S)-enantiomer configuration appears crucial for its pharmacological activity, showing 3-5 fold greater receptor binding affinity than its (R)-counterpart in preclinical models.

Current research focuses on its potent and selective activity as a negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). A phase I clinical trial (NCT05432891) investigating this compound for treatment-resistant depression reported favorable safety profiles with linear pharmacokinetics up to 120 mg daily doses. The molecule's unique 2-aminopropyl side chain contributes to its improved metabolic stability, with human liver microsome studies showing a half-life of 4.7 hours compared to 1.2 hours for structurally related compounds.

Structural optimization efforts published in the Journal of Medicinal Chemistry (2023, 66(8)) reveal that introduction of the pyrazolo[1,5-a]pyrimidine core significantly enhances target engagement while reducing off-target activity at adenosine receptors. X-ray crystallography studies demonstrate that the (2S)-configuration enables optimal hydrogen bonding with Thr789 and hydrophobic interactions with Phe787 in the mGluR5 binding pocket. These findings explain the compound's remarkable selectivity (>1000-fold for mGluR5 over other mGluR subtypes).

Emerging applications extend beyond neurological disorders, with recent in vitro studies indicating potential antiviral activity against SARS-CoV-2 (EC50 = 2.3 μM) through inhibition of the viral main protease. The compound's ability to modulate protein-protein interactions also positions it as a candidate for cancer therapeutics, particularly in disrupting Myc-Max dimerization in certain hematological malignancies. However, these applications require further validation in animal models.

Manufacturing and scale-up challenges are being addressed through innovative synthetic routes. A recent patent (WO2023086797) describes an enantioselective synthesis achieving >99% ee using a novel chiral auxiliary, representing a significant improvement over previous resolution methods. Stability studies indicate the free base form maintains >95% purity under accelerated storage conditions (40°C/75% RH for 6 months), suggesting favorable formulation properties for clinical development.

Future research directions include exploration of prodrug strategies to enhance oral bioavailability and investigation of combination therapies with existing antidepressants. The compound's unique pharmacophore continues to inspire derivative development, with over 15 new analogs reported in the past year alone, expanding its potential therapeutic applications while maintaining the core structural advantages of 2227886-69-1.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.